molecular formula C15H28N4O7 B13711096 (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid

(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid

Cat. No.: B13711096
M. Wt: 376.41 g/mol
InChI Key: CWEHBIDQSWOTRA-UHFFFAOYSA-N
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Description

(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid (CAS: 165105-47-5) is a synthetic amino acid derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups. The Boc groups are attached to the amino and guanidinooxy moieties, rendering the compound stable and non-reactive during peptide synthesis. This derivative is primarily used in pharmaceutical research and solid-phase peptide synthesis (SPPS) to prevent undesired side reactions . Its chiral (S)-configuration ensures compatibility with biologically relevant peptide sequences. Marketed by suppliers like Accela, it is available in quantities ranging from 0.1g to bulk orders, with prices varying from $425 to $990 per gram .

Properties

Molecular Formula

C15H28N4O7

Molecular Weight

376.41 g/mol

IUPAC Name

4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H28N4O7/c1-14(2,3)25-12(22)17-9(10(20)21)7-8-24-19-11(16)18-13(23)26-15(4,5)6/h9H,7-8H2,1-6H3,(H,17,22)(H,20,21)(H3,16,18,19,23)

InChI Key

CWEHBIDQSWOTRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCON=C(N)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic acid typically involves:

  • Protection of amino and guanidino groups with Boc groups to prevent side reactions.
  • Activation of the carboxylic acid moiety for coupling or further derivatization.
  • Selective deprotection steps to yield the desired compound or intermediates.

These steps are often executed under mild conditions to preserve stereochemistry and functional group integrity.

Activation of the Carboxylic Acid Moiety

The carboxylic acid group of the butanoic acid derivative is activated to facilitate coupling or further functionalization.

Common Activation Methods:

  • Formation of pentafluorophenyl esters using pentafluorophenol and carbodiimide coupling agents such as dicyclohexylcarbodiimide (DIC).
  • Use of isobutyl chloroformate and N-methylmorpholine to form mixed anhydrides, which can be converted to isocyanates or coupled with amines.
  • Esterification via Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) with alcohols.

Coupling and Derivatization Procedures

Typical Coupling Steps:

  • The activated acid is reacted with suitable amines or alcohols to form amides or esters, respectively.
  • Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) are often used to improve yields and selectivity.
  • Reactions are carried out at room temperature or lower to maintain stereochemical integrity.

Deprotection Protocols

Acidic Deprotection:

  • Boc groups are removed using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) at room temperature.
  • After TFA treatment, the reaction mixture is often triturated with diethyl ether and treated with 1 M HCl in ether to remove by-products and isolate the hydrochloride salt of the deprotected compound.
  • This step is repeated to ensure complete removal of protecting groups and impurities.

Representative Preparation Protocol (Adapted from Literature)

Step Reagents & Conditions Description Yield (%)
1. Boc Protection Boc2O, base (e.g., NaHCO3), solvent (e.g., dioxane/water), RT Protection of amino and guanidino groups 85-95%
2. Carboxylic Acid Activation Pentafluorophenol, DIC, dry solvent (e.g., dichloromethane), 0°C to RT Formation of pentafluorophenyl ester 80-90%
3. Coupling Amine or alcohol, EDCI, HOBt, acetonitrile or DMF, RT Formation of amide or ester derivatives 70-90%
4. Boc Deprotection TFA/CH2Cl2 (1:1), RT, 3 h; then 1 M HCl/ether wash Removal of Boc groups to yield free amine/guanidine 75-90%

Analytical and Purification Techniques

In-Depth Research Findings

  • The Boc protection strategy is well-established for amino acids and guanidino groups, providing stability during synthesis and easy removal under acidic conditions without racemization.
  • Activation via pentafluorophenyl esters offers high reactivity and selectivity in coupling reactions, minimizing side products.
  • Mitsunobu esterification allows for mild and efficient ester formation, preserving stereochemistry.
  • Deprotection protocols using TFA and HCl/ether washes effectively remove protecting groups while yielding stable hydrochloride salts suitable for further applications.

Summary Table of Key Preparation Methods

Preparation Aspect Method Reagents Conditions Notes
Amino & Guanidino Protection Boc Protection Di-tert-butyl dicarbonate, base Room temperature, aqueous/organic solvent Acid labile, selective
Carboxylic Acid Activation Pentafluorophenyl ester formation Pentafluorophenol, DIC 0°C to RT, dry solvent High coupling efficiency
Coupling Amide/Ester formation EDCI, HOBt, amine/alcohol Room temperature Mild, stereospecific
Deprotection Acidic cleavage of Boc TFA in CH2Cl2, followed by HCl/ether wash Room temperature, 3 h Removes Boc cleanly, yields hydrochloride salts

Chemical Reactions Analysis

Types of Reactions

(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid can undergo various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be used to remove the Boc protecting groups.

    Substitution: The Boc groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction would typically remove the Boc groups, resulting in the free amine and guanidino groups .

Scientific Research Applications

(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid involves the protection of amino and guanidino groups, which prevents them from participating in unwanted side reactions. The Boc groups can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

4-Guanidinobutanoic Acid
  • Structure: Lacks Boc protections; contains a free guanidino group and carboxylic acid.
  • Role : A uremic toxin derived from arginine metabolism, implicated in renal dysfunction .
  • Key Difference: Unlike the target compound, 4-guanidinobutanoic acid is biologically active and toxic, whereas Boc protections in the target molecule enhance stability and reduce reactivity for synthetic applications .
Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate
  • Structure : Ethyl ester variant of the target compound (CAS: 219511-68-9).
  • Role : Improved lipophilicity for organic-phase reactions.
  • Key Difference: The ester group increases solubility in non-polar solvents, making it preferable for specific coupling steps in SPPS .

Boc-Protected Amino Acid Derivatives

Boc-(S)-3-Amino-4-(3-chlorophenyl)butyric Acid (CAS: 270596-39-9)
  • Structure : Features a chlorophenyl substituent and single Boc group.
  • Role : Used in designing kinase inhibitors due to aromatic interactions.
  • Key Difference: The chlorophenyl group introduces steric hindrance and electronic effects absent in the target compound, which instead utilizes a guanidinooxy group for hydrogen bonding .
N-Boc-2-amino-4-azido-butanoic Acid Methyl Ester (CAS: 359781-97-8)
  • Structure : Contains an azide group for click chemistry applications.
  • Role : Facilitates bioorthogonal conjugation in drug delivery systems.
  • Key Difference: The azide group enables specific reactivity (e.g., CuAAC reactions), whereas the target compound’s guanidinooxy group may participate in hydrogen bonding or act as a directing group .
(S)-3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic Acid (CAS: 30925-19-0)
  • Structure : Nitrobenzyl group and oxo functionality.
  • Role : Intermediate in nitroaromatic prodrug design.
  • Key Difference: The electron-withdrawing nitro group alters reactivity compared to the target’s guanidinooxy group, which is more basic and nucleophilic .

Functional and Metabolic Analogues

4-(Glutamylamino)butanoic Acid
  • Structure : Polyamine with a glutamyl side chain.
  • Role : Intermediate in putrescine degradation.
  • Key Difference : Inhibits protein synthesis at high concentrations, unlike the inert Boc-protected target compound .
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid
  • Structure : Hydroxy and phenyl substituents.
  • Role : Chiral building block for β-lactam antibiotics.
  • Key Difference : The hydroxy group enables hydrogen bonding, while the target compound’s Boc groups block such interactions until deprotection .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Key Features Applications Toxicity/Stability Reference
(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid 165105-47-5 Dual Boc, guanidinooxy, carboxylic acid Peptide synthesis, research reagents Non-toxic (protected)
4-Guanidinobutanoic Acid 463-00-3 Free guanidino, carboxylic acid Uremic toxin, metabolic studies Toxic
Boc-(S)-3-Amino-4-(3-chlorophenyl)butyric Acid 270596-39-9 Chlorophenyl, single Boc Kinase inhibitor design Stable, low toxicity
N-Boc-2-amino-4-azido-butanoic Acid Methyl Ester 359781-97-8 Azide, methyl ester Click chemistry, bioconjugation Reactive (azide)
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid 10148-81-9 Hydroxy, phenyl Antibiotic synthesis Hydrogen-bonding capability

Research and Market Considerations

  • Synthetic Utility: The dual Boc protections in the target compound prevent undesired side reactions, making it superior to unprotected analogues like 4-guanidinobutanoic acid in SPPS .
  • Cost : Priced at $328–990/g, it is competitively positioned against similar Boc-protected derivatives (e.g., AS115975 at $236/g) .
  • Biological Relevance: Unlike metabolic intermediates (e.g., 4-(glutamylamino)butanoic acid), the target compound is inert until deprotection, enabling controlled synthesis .

Biological Activity

(S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid is a synthetic compound with significant potential in biological and pharmaceutical applications. It features a guanidino group protected by a tert-butyloxycarbonyl (Boc) group, which is commonly used in peptide synthesis. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₅H₂₈N₄O₇
  • Molecular Weight : 376.41 g/mol
  • Density : Approximately 1.25 g/cm³
  • Predicted pKa : 3.84

These properties indicate that the compound may exhibit unique behaviors in various pH environments, influencing its biological interactions.

The guanidino group in (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid is crucial for its biological activity, particularly in modulating nitric oxide synthesis and influencing signaling pathways related to cell proliferation and apoptosis. The compound's structure allows it to interact with various biological targets, potentially leading to therapeutic effects in conditions such as cancer and cardiovascular diseases.

Biological Activity Overview

Research indicates that compounds with guanidino groups can exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that similar guanidine derivatives possess antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Guanidine derivatives are known to modulate inflammatory responses, which may be beneficial in conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Properties : Some compounds with similar structures have demonstrated neuroprotective effects, indicating that (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid could be explored for neurodegenerative diseases.

Case Studies and Research Findings

  • Inhibition of Type III Secretion System (T3SS) :
    • A study investigated the inhibition of T3SS by various compounds, noting that guanidine derivatives could downregulate pathogenicity factors in bacteria. Although specific data on (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid was not detailed, its structural similarity suggests potential efficacy against bacterial infections .
  • Guanidine Derivatives in Cancer Therapy :
    • Research has highlighted the role of guanidine-containing compounds in cancer treatment, focusing on their ability to induce apoptosis in cancer cells through modulation of nitric oxide pathways . This suggests that (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid could be further studied for similar applications.
  • Neuroprotective Effects :
    • A review of organic guanidine derivatives indicated their potential neuroprotective effects against oxidative stress and neuroinflammation . This positions (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid as a candidate for further exploration in neurodegenerative disease models.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
L-ArginineNatural amino acid with a guanidino groupEssential amino acid involved in nitric oxide synthesis
(S)-2-Amino-6-(1,1-dimethylethylamino)hexanoic AcidContains an amino group and a branched chainUsed as a precursor in various synthetic pathways
(S)-Nα-Boc-L-aspartic AcidSimilar Boc protection on an aspartic acid backbonePrimarily used in peptide synthesis

The table illustrates how (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid stands out due to its specific combination of functional groups, enhancing its utility in synthetic and biological applications.

Q & A

Basic: How are Boc (tert-butyloxycarbonyl) protecting groups strategically employed in synthesizing (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid?

Answer:
Boc groups are critical for protecting amine and guanidine functionalities during synthesis to prevent undesired side reactions (e.g., nucleophilic attacks or crosslinking). In this compound, the Boc group on the guanidine moiety (3-Boc-guanidino) and the secondary Boc on the amino group ensure regioselectivity during coupling reactions. The Boc groups are typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (e.g., in the presence of DMAP or TEA) . Deprotection is achieved with acidic conditions (e.g., TFA or HCl in dioxane), but care must be taken to avoid premature cleavage during intermediate steps.

Advanced: What synthetic strategies ensure stereochemical fidelity at the chiral centers during the assembly of this compound?

Answer:
The (S)-configuration at the 2-amino position and the stereospecific oxy-guanidine linkage require precise control:

  • Chiral auxiliaries or catalysts : Asymmetric synthesis using Evans oxazolidinones or chiral Lewis acids (e.g., BINOL-derived catalysts) can enforce stereochemistry during carboxylate or amine functionalization .
  • Stepwise protection : Sequential introduction of Boc groups (first at the 2-amino position, then at the guanidine) minimizes steric hindrance and preserves stereochemical integrity .
  • Analytical validation : Intermediate stages should be monitored via chiral HPLC (e.g., using a Daicel Chiralpak column) or optical rotation measurements to confirm enantiopurity .

Basic: What analytical techniques are essential for confirming the purity and structural identity of this compound post-synthesis?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the presence of Boc groups (tert-butyl signals at ~1.4 ppm) and guanidine/amine connectivity. 2D NMR (e.g., HSQC, HMBC) resolves stereochemical ambiguities .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+ or [M+Na]+^+) and absence of impurities.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV at 254 nm) .

Advanced: How do pH and solvent conditions influence the stability of Boc-protected guanidine and amine groups in aqueous environments?

Answer:

  • Acidic conditions : Boc groups hydrolyze rapidly below pH 3 (e.g., in TFA), necessitating neutralization after deprotection to avoid degradation of the guanidine moiety .
  • Aqueous stability : In neutral or slightly basic buffers (pH 7–8), the compound remains stable for short-term storage (<24 hours). Prolonged exposure to water may induce slow hydrolysis, particularly at elevated temperatures (>40°C) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility without destabilizing Boc groups, whereas protic solvents (MeOH, EtOH) should be used sparingly .

Basic: What purification methods are most effective for isolating (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoic Acid after synthesis?

Answer:

  • Flash chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate/hexane or DCM/MeOH (95:5) removes unreacted intermediates .
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals, leveraging the compound’s moderate solubility in cold ethanol .
  • Ion-exchange chromatography : For guanidine-containing impurities, a weak cation-exchange resin (e.g., CM-Sephadex) can separate charged byproducts .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic environments?

Answer:

  • DFT calculations : Density functional theory (e.g., B3LYP/6-31G*) models electron density distributions, identifying reactive sites (e.g., the guanidine nitrogen’s nucleophilicity) .
  • Solvent effects : COSMO-RS simulations predict solubility parameters and stability in different solvents (e.g., DMF vs. THF) .
  • Reaction pathway analysis : Transition state modeling (IRC) evaluates energy barriers for Boc deprotection or guanidine-mediated reactions .

Advanced: What biological assays are suitable for evaluating the bioactivity of derivatives of this compound?

Answer:

  • Enzyme inhibition : Test against arginase or nitric oxide synthase (NOS), as the guanidine group mimics arginine’s structure. Use UV-Vis or fluorometric assays to monitor urea/NO production .
  • Cellular uptake : Radiolabeled (e.g., 14^{14}C) or fluorescently tagged derivatives can track intracellular localization via confocal microscopy .
  • In vivo pharmacokinetics : LC-MS/MS quantifies plasma/tissue concentrations in rodent models after IV/oral administration .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (irritation risks noted in SDS) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of Boc-deprotection byproducts (e.g., CO2_2, tert-butanol) .
  • Spill management : Neutralize acidic spills with sodium bicarbonate before disposal .

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